molecular formula C30H32N2 B8623392 Quinoline, 2-phenyl-4-(2-(1-(2-phenylethyl)-4-piperidinyl)ethyl)- CAS No. 80221-68-7

Quinoline, 2-phenyl-4-(2-(1-(2-phenylethyl)-4-piperidinyl)ethyl)-

Cat. No.: B8623392
CAS No.: 80221-68-7
M. Wt: 420.6 g/mol
InChI Key: MHCRMJVJNZDKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 2-phenyl-4-(2-(1-(2-phenylethyl)-4-piperidinyl)ethyl)- is a useful research compound. Its molecular formula is C30H32N2 and its molecular weight is 420.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinoline, 2-phenyl-4-(2-(1-(2-phenylethyl)-4-piperidinyl)ethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline, 2-phenyl-4-(2-(1-(2-phenylethyl)-4-piperidinyl)ethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

80221-68-7

Molecular Formula

C30H32N2

Molecular Weight

420.6 g/mol

IUPAC Name

2-phenyl-4-[2-[1-(2-phenylethyl)piperidin-4-yl]ethyl]quinoline

InChI

InChI=1S/C30H32N2/c1-3-9-24(10-4-1)17-20-32-21-18-25(19-22-32)15-16-27-23-30(26-11-5-2-6-12-26)31-29-14-8-7-13-28(27)29/h1-14,23,25H,15-22H2

InChI Key

MHCRMJVJNZDKMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)CCC5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

The operation is as in Example 21, starting from 9.3 g of the monohydrochloride of 2-phenyl-4-[2-(4-piperidyl)-ethyl]-quinoline, prepared as indicated in Example 16, 7.3 g of 2-phenyl-ethyl bromide and 18.1 g of potassium carbonate, in suspension in 130 ml of dimethylformamide. 8.3 g are obtained of 4-{2-[1-(2-phenyl-ethyl)-4-piperidyl]-ethyl}-2-phenyl-quinoline melting at 80° C.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Quantity
18.1 g
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.